4,5-Dimethoxypyridazine
Overview
Description
4,5-Dimethoxypyridazine is a heterocyclic compound consisting of a pyridazine ring with two methoxy substituents1. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol1.
Synthesis Analysis
The synthesis of 4,5-Dimethoxypyridazine and its derivatives has been explored in various studies. For instance, one study discusses the metalation of pyridazine derivatives and their use in subsequent reactions2. Another study presents the formation and nucleophilic substitution of polyfluoropyridazinium cations3. However, detailed synthesis procedures for 4,5-Dimethoxypyridazine specifically are not readily available in the retrieved sources.Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxypyridazine can be represented by the InChI code 1S/C6H7ClN2O2/c1-10-4-3-8-9-6 (7)5 (4)11-2/h3H,1-2H3
4. However, a detailed molecular structure analysis is not available in the retrieved sources.
Chemical Reactions Analysis
One study discusses the methoxylation of 3,4,6-trichloropyridazine, which resulted in the formation of 3,5-dichloro-4-methoxypyridazine and a new dimethoxy derivative5. However, specific chemical reactions involving 4,5-Dimethoxypyridazine are not detailed in the retrieved sources.
Physical And Chemical Properties Analysis
4,5-Dimethoxypyridazine is a solid at room temperature4. It has a purity of 95%4. However, detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.Scientific Research Applications
Synthesis and Reactivity
- 4,5-Dimethoxypyridazine serves as a precursor in the synthesis of various pyridazine derivatives. For instance, the direct amination of 3(2H)-pyridazinones, specifically 3,6-dimethoxypyridazine, has been explored to yield 4-amino-6-methoxy and 4-amino-6-hydrazino pyridazinones (Coates & Mckillop, 1993).
- The compound's utility in synthesizing potential anti-cancer agents has been studied, with derivatives such as 4-azido-3,6-dimethoxypyridazine showing promise (Itai & Kamiya, 1963).
Chemoprevention Research
- Research has examined the role of dimethoxypyridazine derivatives in chemoprevention. For example, the effects of specific antioxidants on colon carcinogenesis in rats were studied, highlighting the potential role of these compounds in cancer prevention (Futakuchi et al., 2002).
Synthesis of Analgesic and Anti-inflammatory Compounds
- 4,5-Dimethoxypyridazine derivatives have been utilized in synthesizing compounds with analgesic and anti-inflammatory properties. Research has demonstrated the synthesis of various derivatives and their pharmacological evaluation, indicating potential medical applications (Husain et al., 2017).
Antimicrobial Agent Development
- Novel isoxazolo[4,5-d]pyridazines, structurally related to 4,5-dimethoxypyridazine, have been synthesized and evaluated for their antimicrobial properties. These studies suggest the potential of these derivatives in developing new antimicrobial agents (Faidallah et al., 2013).
Exploration of Biological Activities
- Various derivatives of 4,5-dimethoxypyridazine have been synthesized and assessed for biological activities, including anticancer and enzyme inhibition properties. These investigations are crucial in understanding the broader applications of these compounds in medical science (Noma et al., 2020).
Safety And Hazards
The safety data sheet for a related compound, 3-Chloro-4,5-dimethoxypyridazine, indicates that it is harmful if swallowed and causes skin irritation4. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area6. However, specific safety and hazard information for 4,5-Dimethoxypyridazine is not available in the retrieved sources.
Future Directions
One study discusses the energetic functionalization of the pyridazine scaffold, which could potentially involve 4,5-Dimethoxypyridazine7. Another study mentions ongoing investigations into the synthesis of 4,6-diamino-3,5-dinitropyridazine-1-oxide, which could provide insights into future directions for 4,5-Dimethoxypyridazine7. However, specific future directions for 4,5-Dimethoxypyridazine are not detailed in the retrieved sources.
properties
IUPAC Name |
4,5-dimethoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-7-8-4-6(5)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAUNAAAGUTYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514744 | |
Record name | 4,5-Dimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxypyridazine | |
CAS RN |
55271-48-2 | |
Record name | 4,5-Dimethoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55271-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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